molecular formula C14H17ClN2OS B5754608 4-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide

4-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide

Cat. No. B5754608
M. Wt: 296.8 g/mol
InChI Key: AFRHPIULBKTDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CMPI and is known for its ability to interact with various biological systems.

Mechanism of Action

The mechanism of action of CMPI is not fully understood. However, it is believed that CMPI interacts with the voltage sensor of sodium channels and stabilizes the channel in the closed state. This results in a decrease in sodium current and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
CMPI has been shown to have a number of biochemical and physiological effects. In addition to its effects on sodium channels, CMPI has been shown to interact with other ion channels, including calcium channels and potassium channels. CMPI has also been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMPI in lab experiments is its specificity for sodium channels. This allows researchers to study the effects of sodium channel blockers on neuronal excitability without affecting other ion channels. However, one limitation of using CMPI is that it can be difficult to obtain in large quantities.

Future Directions

There are a number of future directions for research on CMPI. One area of interest is the development of new sodium channel blockers based on the structure of CMPI. Another area of interest is the investigation of the effects of CMPI on other biological systems, such as cardiac ion channels. Additionally, there is potential for the development of new drugs based on the structure of CMPI for the treatment of neurological disorders.

Synthesis Methods

The synthesis of CMPI involves the reaction of 4-chlorobenzoyl chloride with 4-methylpiperidine followed by the addition of carbon disulfide. The resulting compound is then treated with ammonia to yield the final product. This synthesis method has been optimized to produce high yields of pure CMPI.

Scientific Research Applications

CMPI has been used in a variety of scientific research applications. One of the most common uses of CMPI is in the study of ion channels. CMPI has been shown to interact with voltage-gated sodium channels and has been used to investigate the mechanisms of channel gating. Additionally, CMPI has been used to study the effects of sodium channel blockers on neuronal excitability.

properties

IUPAC Name

4-chloro-N-(4-methylpiperidine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2OS/c1-10-6-8-17(9-7-10)14(19)16-13(18)11-2-4-12(15)5-3-11/h2-5,10H,6-9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRHPIULBKTDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-methylpiperidine-1-carbothioyl)benzamide

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